molecular formula C19H18N4O2S B2797377 (E)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1396892-22-0

(E)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2797377
M. Wt: 366.44
InChI Key: MGZLEYZBRCFBKR-VOTSOKGWSA-N
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Description

(E)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H18N4O2S and its molecular weight is 366.44. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Heterocyclic Formation

(E)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one and its derivatives are actively used in the synthesis of novel heterocyclic compounds. These compounds are integral in creating a variety of biologically active molecules. For instance, they have been used in synthesizing novel 6-(Heteroatom-substituted)-(thio)pyrimidine derivatives, a process that involves the intramolecular cyclization of specific thio-pyrimidine and enaminone compounds, leading to the formation of structurally diverse derivatives incorporating a (thio)pyrimidine moiety (Ho & Suen, 2013). Additionally, its derivatives have been used to synthesize thieno[2,3-b]pyridines, pyrazolo[1,5-a]pyrimidine, [1,2,4]triazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and pyrimido[1,2-a]benzimidazole derivatives, showcasing the compound's versatility in generating a wide range of heterocyclic structures (Mohamed et al., 2011).

Microwave-Assisted Synthesis

The compound and its related structures are pivotal in microwave-assisted synthesis methods, particularly in creating bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using a bis(benzofuran-enaminone) hybrid as a key intermediate. This methodology underlines the compound's adaptability and efficiency in synthesizing complex heterocyclic structures under controlled, energy-efficient conditions (Mekky et al., 2021).

Pharmaceutical Research

This compound and its derivatives are significant in pharmaceutical research, particularly in exploring new drug candidates. Their involvement in the synthesis of various heterocyclic compounds underscores their potential in developing new therapeutic agents. The versatility in forming different structural frameworks makes them valuable for creating molecules with potential biological and pharmacological activities (Habernickel, 2001).

properties

IUPAC Name

(E)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c24-18(7-6-15-4-3-13-26-15)21-9-11-22(12-10-21)19(25)16-14-20-23-8-2-1-5-17(16)23/h1-8,13-14H,9-12H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZLEYZBRCFBKR-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C=CC2=CC=CS2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)/C=C/C2=CC=CS2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

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